molecular formula C13H13N7O3S B3018352 N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 1448054-33-8

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B3018352
CAS RN: 1448054-33-8
M. Wt: 347.35
InChI Key: ABFMGZVZOJIGIZ-UHFFFAOYSA-N
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Description

The compound "N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide" is a heterocyclic compound that features a pyridine-3-sulfonamide scaffold, which is a common structural motif in medicinal chemistry due to its potential biological activities. The presence of a 1,2,4-triazole ring suggests that the compound may exhibit antifungal properties, as triazole derivatives are known for their use in antifungal agents .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multistep reactions. For instance, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized from 4-chloropyridine-3-sulfonamide through intermediate steps involving N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates and subsequent conversion with hydrazine hydrate . Similarly, other research has focused on synthesizing sulfonamides incorporating various heterocyclic moieties, such as thiazole and imidazo[1,2-a]pyridine, starting from different precursors .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with dihedral angles between rings and specific substituent orientations influencing their biological activity. For example, in a related sulfonamide derivative, the dihedral angle between the pyridine rings was found to be significant, and the orientation of the N atom was anti to the N-H bond, which could affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, reactions with active methylene compounds can produce pyran, pyridine, and pyridazine derivatives, while reactions with hydrazine derivatives can yield pyrazole and oxazole derivatives . Additionally, the reactivity of sulfonamides with different reagents can lead to the synthesis of substituted sulfonamides and sulfinyl compound derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are influenced by the molecular structure, the presence of different functional groups, and the overall molecular geometry. The antimicrobial and antifungal activities of these compounds are often evaluated in vitro, and their efficacy can be compared to standard drugs like fluconazole . Docking studies can also provide insights into the potential mode of binding to biological targets, such as enzymes involved in fungal cell wall synthesis .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research on novel heterocyclic compounds, including those with a sulfonamido moiety similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, has highlighted potential antibacterial applications. A study by Azab, Youssef, and El‐Bordany (2013) synthesized compounds tested for antibacterial activity, with several showing high efficacy. This indicates a promising route for developing new antibacterial agents using such structures M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.

Additionally, compounds containing a pyridine-3-sulfonamide scaffold, as seen in this compound, have shown promise in antifungal research. Szafrański et al. (2017) undertook the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, which exhibited greater efficacy than fluconazole against various fungal strains, indicating potential for antifungal applications Krzysztof Szafrański, J. Sławiński, A. Kędzia, E. Kwapisz, 2017.

Anticancer Potential

Modifications of this compound structures have also been explored for anticancer applications. Wang et al. (2015) reported on the synthesis of derivatives with alkylurea replacing the acetamide group, evaluating their antiproliferative activities across various cancer cell lines. This research demonstrates the compound's potential as effective anticancer agents with reduced toxicity, highlighting the therapeutic versatility of such sulfonamide derivatives Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, San-qi Zhang, 2015.

Antimicrobial Activity

Research has also delved into the synthesis and antimicrobial evaluation of related sulfonamide compounds. For example, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity. Such studies further underscore the potential of this compound and related structures in developing new antimicrobial agents Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019.

properties

IUPAC Name

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3S/c21-13-4-3-12(20-10-15-9-16-20)18-19(13)7-6-17-24(22,23)11-2-1-5-14-8-11/h1-5,8-10,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMGZVZOJIGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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